

# AZD1283 formulation for intravenous administration in animals.

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## Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933

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## Technical Support Center: AZD1283 Intravenous Formulation

This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of **AZD1283** for intravenous administration in animal models.

## Frequently Asked Questions (FAQs)

Q1: What is **AZD1283** and what is its mechanism of action?

A1: **AZD1283** is a potent and selective antagonist of the P2Y<sub>12</sub> receptor, a key receptor in platelet activation and aggregation.<sup>[1][2]</sup> By blocking this receptor, **AZD1283** inhibits ADP-induced platelet aggregation, making it a compound of interest for research into antithrombotic therapies.<sup>[2]</sup>

Q2: What are the main challenges in formulating **AZD1283** for intravenous administration?

A2: The primary challenge with **AZD1283** is its poor water solubility.<sup>[3]</sup> This characteristic can lead to difficulties in preparing a stable and safe intravenous formulation, potentially causing precipitation of the compound in the vehicle or upon administration.

Q3: Are there any established intravenous formulations for **AZD1283** in animal studies?

A3: Yes, two formulations have been described in the literature:

- A solution of **AZD1283** in saline containing 10% ethanol. This formulation was used for in vivo imaging studies in animals.[4]
- A solution prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.[2]

Q4: What are the key pharmacokinetic properties of **AZD1283** to consider in animal experiments?

A4: **AZD1283** exhibits significant species differences in liver microsomal stability. It is rapidly metabolized in rats but is more stable in dog and human microsomes.[2] In vivo studies in mice have shown rapid accumulation of the compound in the liver.[4]

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation of AZD1283 during formulation preparation.	Poor solubility of AZD1283 in the chosen vehicle.	<ul style="list-style-type: none"><li>- Ensure the use of a validated formulation, such as the DMSO/PEG300/Tween-80/Saline mixture.[2]</li><li>- Prepare the formulation by adding each solvent sequentially and ensuring complete dissolution at each step.[2]</li><li>- Gentle heating and/or sonication can be used to aid dissolution, but the stability of the compound under these conditions should be verified.[2]</li></ul>
Cloudiness or precipitation in the formulation upon standing.	The formulation is supersaturated or unstable.	<ul style="list-style-type: none"><li>- It is recommended to prepare the working solution for in vivo experiments fresh on the same day of use.[2]</li><li>- If storage is necessary, store the clarified stock solution under appropriate conditions as determined by stability studies.[2]</li></ul>
Adverse reaction in the animal at the injection site (e.g., irritation, swelling).	The formulation vehicle may be causing local irritation. High concentrations of co-solvents like DMSO can cause local toxic effects.[5]	<ul style="list-style-type: none"><li>- If possible, reduce the concentration of the organic co-solvents in the formulation.</li><li>- Administer the injection slowly to allow for dilution in the bloodstream.</li><li>- Consider alternative, less irritating solubilizing agents if the issue persists.</li></ul>
Inconsistent or unexpected pharmacokinetic results.	The formulation may be affecting the disposition of AZD1283. Formulation	<ul style="list-style-type: none"><li>- Use a consistent and well-characterized formulation for all animals in a study.</li><li>- Be</li></ul>

components can compete for transport and metabolism mechanisms.[\[6\]](#)

aware that co-solvents can alter the distribution and metabolism of the drug. - If feasible, conduct pilot studies to evaluate the pharmacokinetic profile of the chosen formulation.

Low in vivo exposure despite successful intravenous administration.

Rapid clearance or high volume of distribution of AZD1283. Studies have shown rapid liver uptake.[\[4\]](#)

- This may be an inherent property of the compound in the chosen animal model. - Consider this rapid clearance when designing dose-response studies. - Ensure accurate and sensitive bioanalytical methods are used to quantify plasma concentrations.

## Experimental Protocols

### Protocol 1: Preparation of AZD1283 Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol is adapted from a formulation suggested for in vivo experiments.[\[2\]](#)

Materials:

- **AZD1283** powder
- Dimethyl sulfoxide (DMSO), sterile, injectable grade
- Polyethylene glycol 300 (PEG300), sterile, injectable grade
- Tween-80 (Polysorbate 80), sterile, injectable grade
- Saline (0.9% sodium chloride), sterile, for injection

- Sterile vials and syringes

#### Procedure:

- Prepare a stock solution of **AZD1283** in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the complete formulation, a 25 mg/mL stock in DMSO can be prepared.
- In a sterile vial, add the required volume of the **AZD1283** DMSO stock solution.
- Sequentially add the other solvents in the following order, ensuring the solution is clear after each addition:
  - Add 400 µL of PEG300 for every 100 µL of DMSO stock. Mix thoroughly.
  - Add 50 µL of Tween-80. Mix thoroughly.
  - Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.
- Visually inspect the final formulation for any precipitation or phase separation. If observed, gentle warming or sonication may be used to aid dissolution.[\[2\]](#)
- It is recommended to use this formulation on the day of preparation.[\[2\]](#)

## Protocol 2: Intravenous Administration in a Rodent Model

This is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) protocols and specific experimental needs.

#### Materials:

- Prepared **AZD1283** formulation
- Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
- Animal restraint device

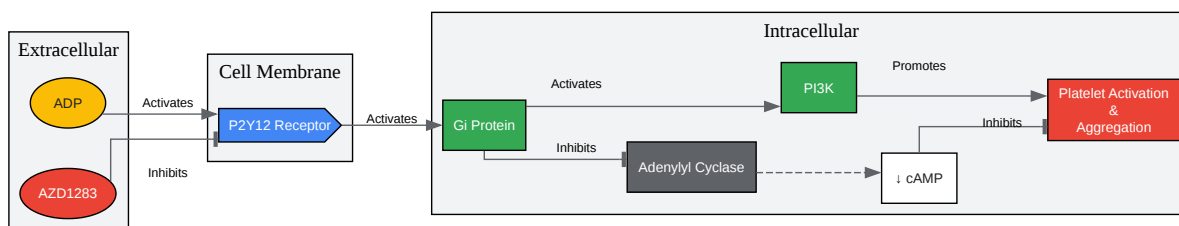
- 70% ethanol for disinfection

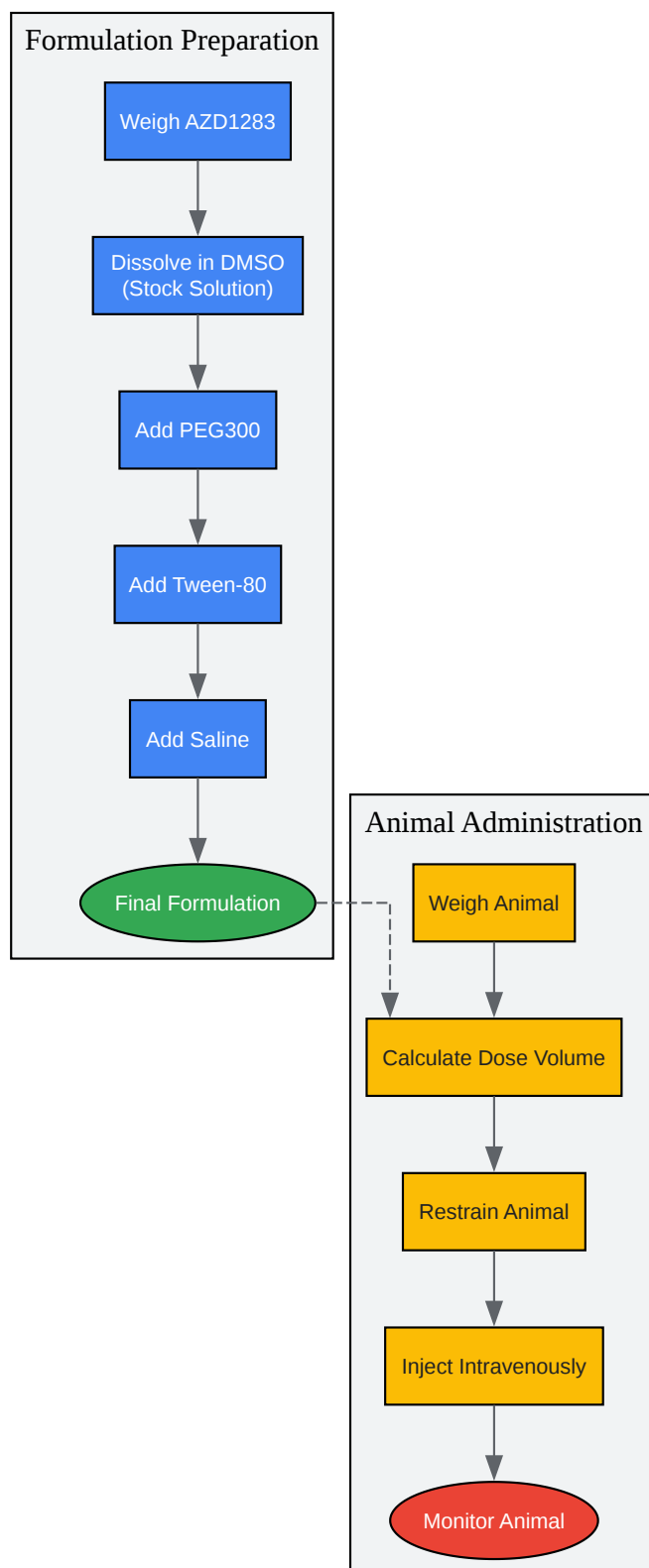
#### Procedure:

- Accurately weigh the animal to determine the correct injection volume.
- Gently restrain the animal. For rats or mice, the lateral tail vein is a common site for intravenous injection.
- Swab the injection site with 70% ethanol.
- Carefully insert the needle into the vein. Successful entry is often indicated by a small flash of blood in the needle hub.
- Inject the calculated volume of the **AZD1283** formulation slowly and steadily.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Monitor the animal for any immediate adverse reactions.
- Return the animal to its cage and monitor as required by the experimental protocol.

## Visualizations

### AZD1283 Mechanism of Action: P2Y<sub>12</sub> Receptor Signaling Pathway





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